1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride

CAS No.: 1050910-45-6

Cat. No.: VC3364698

Molecular Formula: C7H9ClN2O3S

Molecular Weight: 236.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1050910-45-6 |

|---|---|

| Molecular Formula | C7H9ClN2O3S |

| Molecular Weight | 236.68 g/mol |

| IUPAC Name | 1-methyl-5-(methylcarbamoyl)pyrrole-3-sulfonyl chloride |

| Standard InChI | InChI=1S/C7H9ClN2O3S/c1-9-7(11)6-3-5(4-10(6)2)14(8,12)13/h3-4H,1-2H3,(H,9,11) |

| Standard InChI Key | AUZVCWXHUZTUTG-UHFFFAOYSA-N |

| SMILES | CNC(=O)C1=CC(=CN1C)S(=O)(=O)Cl |

| Canonical SMILES | CNC(=O)C1=CC(=CN1C)S(=O)(=O)Cl |

Introduction

Chemical Structure and Properties

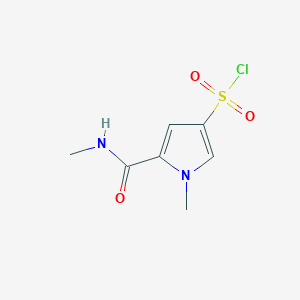

1-Methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride belongs to the pyrrole class, a group of heterocyclic aromatic organic compounds widely utilized in pharmaceutical development, agrochemicals, and materials science. The compound features a pyrrole ring with strategic functional group substitutions.

Structural Characteristics

The compound is characterized by its unique combination of functional groups:

-

A pyrrole core structure with nitrogen at position 1

-

A methyl substituent on the nitrogen atom

-

A methylcarbamoyl group at position 5

-

A sulfonyl chloride group at position 3

This particular arrangement of functional groups contributes to the compound's chemical reactivity and potential applications as a synthetic intermediate.

Physical and Chemical Properties

The compound exhibits specific physicochemical properties that are important for understanding its behavior in chemical reactions and biological systems.

| Property | Value |

|---|---|

| CAS Number | 1050910-45-6 |

| Molecular Formula | C₇H₉ClN₂O₃S |

| Molecular Weight | 236.68 g/mol |

| IUPAC Name | 1-methyl-5-(methylcarbamoyl)pyrrole-3-sulfonyl chloride |

| Physical State | Solid (at room temperature) |

| Standard InChI | InChI=1S/C7H9ClN2O3S/c1-9-7(11)6-3-5(4-10(6)2)14(8,12)13/h3-4H,1-2H3,(H,9,11) |

| Standard InChIKey | AUZVCWXHUZTUTG-UHFFFAOYSA-N |

| SMILES Notation | CNC(=O)C1=CC(=CN1C)S(=O)(=O)Cl |

| PubChem CID | 42956149 |

The compound's molecular structure with the strategically positioned functional groups contributes to its reactivity, particularly the sulfonyl chloride moiety, which serves as an active site for nucleophilic substitution reactions.

Synthesis and Preparation Methods

The synthesis of 1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride typically involves a multi-step approach starting from pyrrole derivatives.

Alternative Approaches

An analogous approach to synthesizing sulfonyl chloride derivatives may involve the use of phosphorus pentachloride with appropriate sulfonic acids, as demonstrated in the synthesis of pyridine-3-sulfonyl chloride described in patent literature. This approach highlights the potential adaptation of established methods for heterocyclic sulfonyl chloride synthesis .

Specialized organic chemistry literature provides more detailed synthetic routes for similar pyrrole derivatives with sulfonyl chloride functionalities, which could be adapted for the synthesis of 1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride.

Analytical Characterization

Modern analytical techniques provide detailed characterization of 1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride, enabling confirmation of its structure and purity for research applications.

Spectroscopic Properties

While specific spectroscopic data for 1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride is limited in the available search results, predicted collision cross-section data for related compounds suggests the following analytical approach:

| Analytical Technique | Expected Characteristic Features |

|---|---|

| ¹H NMR Spectroscopy | Signals for methyl groups, pyrrole CH protons, and NH proton |

| ¹³C NMR Spectroscopy | Characteristic shifts for carbonyl carbon, pyrrole carbons, and methyl carbons |

| IR Spectroscopy | Distinctive bands for C=O stretching, S=O stretching, and N-H stretching |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern |

Based on data from structurally similar compounds, the mass spectrometry profile would likely show characteristic adducts with predicted collision cross-section values that could aid in identification and purity assessment .

Research Findings and Future Directions

Research involving pyrrole derivatives continues to expand, with studies focusing on both their synthetic methodologies and biological activities. While specific research on 1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride is limited in the current literature, related compounds offer insights into potential research directions.

Future Research Opportunities

Several promising research directions for 1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride include:

-

Exploration of its reactivity in various chemical transformations

-

Development of improved synthetic methodologies

-

Investigation of structure-activity relationships of derived compounds

-

Assessment of potential applications in drug discovery or materials science

-

Computational studies to predict properties and reactivity

Further research could focus on the compound's utility as a building block for the synthesis of biologically active molecules, particularly those targeting specific enzyme inhibition or receptor modulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume